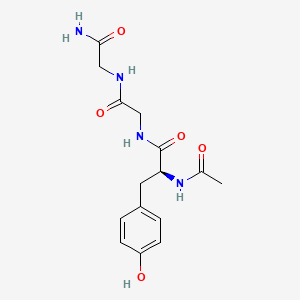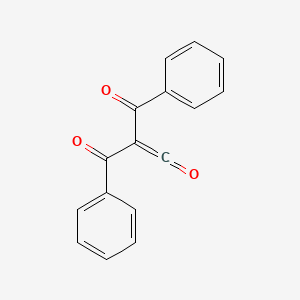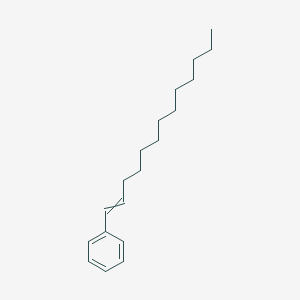
(Tridec-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tridec-1-en-1-yl)benzene is an organic compound with the molecular formula C19H30. It consists of a benzene ring substituted with a tridecenyl group at the first carbon position. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tridec-1-en-1-yl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with tridec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar Friedel-Crafts alkylation process. the reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
(Tridec-1-en-1-yl)benzene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3/H2SO4
Reduction: H2/Pd
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Tridecylbenzene
Substitution: Nitrobenzene, sulfonylbenzene, bromobenzene derivatives
Aplicaciones Científicas De Investigación
(Tridec-1-en-1-yl)benzene has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Tridec-1-en-1-yl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form sigma complexes, which then undergo deprotonation to restore aromaticity . In oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of benzylic radicals or carbocations, which are further oxidized to carboxylic acids .
Comparación Con Compuestos Similares
Similar Compounds
1-Tridecene: An alkene with the molecular formula C13H26, similar in structure but lacking the benzene ring.
1-Tridecen-1-ylbenzene: A compound with a similar structure but different substitution pattern on the benzene ring.
Uniqueness
(Tridec-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the tridecenyl group enhances its hydrophobicity and influences its interactions with other molecules, making it valuable in various applications.
Propiedades
Número CAS |
86847-29-2 |
|---|---|
Fórmula molecular |
C19H30 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
tridec-1-enylbenzene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12-18H,2-11H2,1H3 |
Clave InChI |
LOBUZUWVRBVYEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
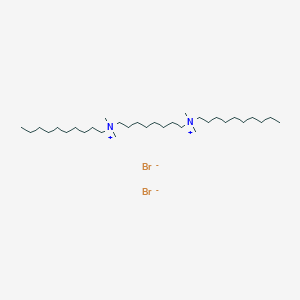
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
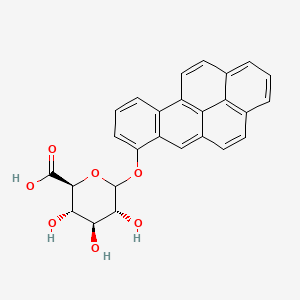
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
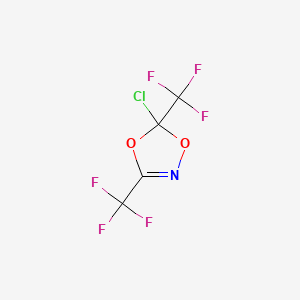
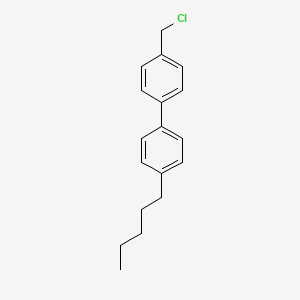
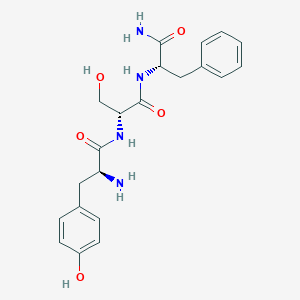
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
